4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine 4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549041-22-5
VCID: VC11842781
InChI: InChI=1S/C15H16F2N8/c1-9-21-11(13(16)17)6-12(22-9)24-2-4-25(5-3-24)15-10-7-20-23-14(10)18-8-19-15/h6-8,13H,2-5H2,1H3,(H,18,19,20,23)
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)C(F)F
Molecular Formula: C15H16F2N8
Molecular Weight: 346.34 g/mol

4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

CAS No.: 2549041-22-5

Cat. No.: VC11842781

Molecular Formula: C15H16F2N8

Molecular Weight: 346.34 g/mol

* For research use only. Not for human or veterinary use.

4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine - 2549041-22-5

Specification

CAS No. 2549041-22-5
Molecular Formula C15H16F2N8
Molecular Weight 346.34 g/mol
IUPAC Name 4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C15H16F2N8/c1-9-21-11(13(16)17)6-12(22-9)24-2-4-25(5-3-24)15-10-7-20-23-14(10)18-8-19-15/h6-8,13H,2-5H2,1H3,(H,18,19,20,23)
Standard InChI Key GLRUMXIMCQZIEY-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)C(F)F
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)C(F)F

Introduction

4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core with a difluoromethyl group, a methyl group, and a piperazine moiety linked to a pyrazolo[3,4-d]pyrimidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research.

Synthesis and Chemical Reactivity

The synthesis of 4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. These pathways require precise control of reaction conditions to ensure high yields and purity of the final product. The difluoromethyl group can participate in nucleophilic substitution reactions, while the piperazine ring can undergo transformations such as alkylation and acylation.

Biological Activities and Potential Applications

Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have shown significant biological activities, particularly as potential therapeutic agents against various diseases. The presence of this scaffold in 4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine suggests potential applications in cancer treatment and other therapeutic areas.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrimidineLacks difluoromethyl groupAnticancer activity
6-Difluoromethyl-pyrazolo[3,4-b]pyridineSimilar difluoromethyl substitutionAntimicrobial properties
4-Chloro-pyrazolo[3,4-d]pyrimidineContains chlorine instead of difluoromethylPDE inhibitor

These comparisons highlight the unique structural features and potential biological activities of 4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine.

Interaction Studies and Mechanism of Action

Interaction studies involving this compound focus on its binding affinity to various biological targets such as enzymes or receptors. Techniques like NMR spectroscopy and mass spectrometry are crucial for understanding the mechanism of action and optimizing pharmacological properties.

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